
(R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position of the pyridine ring. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of Trifluoroethylamine Group: The brominated pyridine is then reacted with a trifluoroethylamine derivative under suitable conditions to introduce the trifluoroethylamine group at the 1-position. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the trifluoroethylamine group can be oxidized to form corresponding amides or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, bases (e.g., NaH, K2CO3)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Coupling: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate)
Major Products Formed
Substitution: Various substituted pyridines
Oxidation: Amides, nitriles
Reduction: Amines
Coupling: Biaryl compounds
科学研究应用
®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic effects. It may be used in the design of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials. It may find applications in the manufacture of electronic components and coatings.
作用机制
The mechanism of action of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethylamine group can enhance the compound’s binding affinity and selectivity for its target. The bromine atom in the pyridine ring may also play a role in modulating the compound’s activity.
相似化合物的比较
Similar Compounds
- (3-Bromopyridin-4-yl)methanol
- (3-Bromopyridin-4-yl)methanamine dihydrochloride
- (3-Bromopyridin-4-yl)boronic acid
Uniqueness
®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity for specific targets, making it a valuable compound for various applications.
属性
分子式 |
C7H6BrF3N2 |
|---|---|
分子量 |
255.03 g/mol |
IUPAC 名称 |
(1R)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI 键 |
ZIFIMGPYLRYYGP-ZCFIWIBFSA-N |
手性 SMILES |
C1=CN=CC(=C1[C@H](C(F)(F)F)N)Br |
规范 SMILES |
C1=CN=CC(=C1C(C(F)(F)F)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



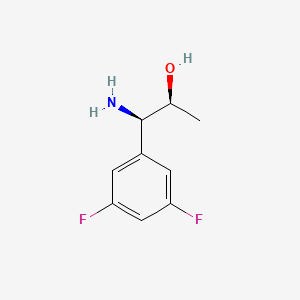
![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)
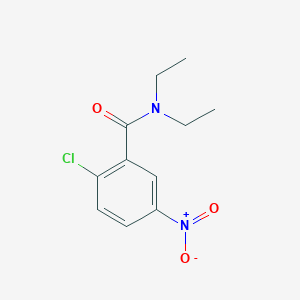
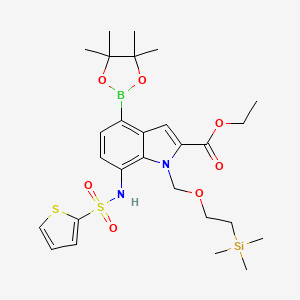
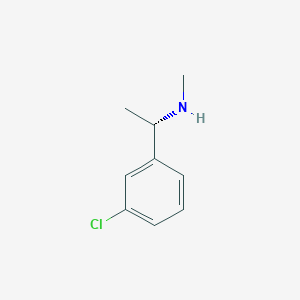

![4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13049184.png)

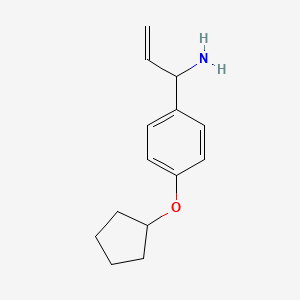

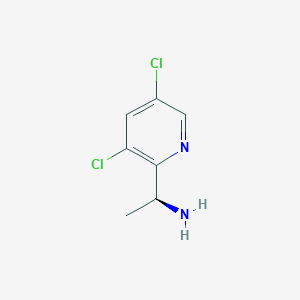
![8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B13049209.png)

